2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one

Catalog No.
S13957486
CAS No.
M.F
C8H3BrFNO4
M. Wt
276.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one

Product Name

2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one

IUPAC Name

2-bromo-5-fluoro-7-nitro-1-benzofuran-3-one

Molecular Formula

C8H3BrFNO4

Molecular Weight

276.02 g/mol

InChI

InChI=1S/C8H3BrFNO4/c9-8-6(12)4-1-3(10)2-5(11(13)14)7(4)15-8/h1-2,8H

InChI Key

XVBMDSVXHXVGAH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(O2)Br)[N+](=O)[O-])F

2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one is a complex organic compound belonging to the benzofuran family, characterized by the presence of a bromine atom, a fluorine atom, and a nitro group on its molecular structure. Its molecular formula is C8H4BrFNO4, and it has a molecular weight of 252.03 g/mol. The compound features a benzofuran core, which is a fused ring structure that contributes to its unique chemical properties and potential biological activities. The presence of the nitro group at the 7-position and the halogens (bromine and fluorine) significantly influence its reactivity and interactions with biological systems .

, including:

  • Oxidation: The compound can be oxidized further, potentially converting functional groups into carboxylic acids or aldehydes.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.
  • Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, hydrogen gas with palladium for reduction, and various nucleophiles for substitution .

Research indicates that 2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one exhibits notable biological activities. It has been investigated for its potential as an antiproliferative agent, particularly in cancer research. The compound's unique electronic structure allows it to interact with specific cellular targets, potentially leading to therapeutic effects. Furthermore, its ability to act as a fluorescent probe has garnered interest in biological imaging applications .

The synthesis of 2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one typically involves several steps:

  • Nitration: Starting from 5-fluorobenzofuran, nitration is performed using nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
  • Bromination: Bromination can be carried out using bromine or brominating agents to introduce the bromine atom at the 2-position.
  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve high purity levels suitable for research applications.

These methods may vary based on the desired yield and specific laboratory conditions .

The applications of 2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one are diverse:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: Due to its potential as an antiproliferative agent, it is explored in cancer studies.
  • Material Science: The compound's electronic properties make it useful in developing new materials with specific functionalities .

Studies on the interactions of 2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one have focused on its mechanism of action at the molecular level. The nitro group can be reduced within biological systems, leading to reactive intermediates that may interact with cellular components such as proteins and nucleic acids. This interaction could result in various biological effects, including changes in cell proliferation and apoptosis pathways .

Several compounds share structural similarities with 2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Chloro-7-nitrobenzofurazanC8H4ClN3O2Known for fluorescence properties
4-Fluoro-7-nitrobenzofurazanC8H4FNO4Similar structure but different electronic properties
5-Fluoro-7-nitrobenzo[b]furanC8H4FNO4Lacks bromine; used in similar applications

Uniqueness

The uniqueness of 2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one lies in its combination of both bromine and fluorine atoms along with a nitro group on the benzofuran ring. This specific arrangement imparts distinct electronic and photophysical properties that are not found in other similar compounds, making it particularly valuable for specialized applications in research and industry .

The synthesis of 2-bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one typically follows a sequential pathway starting with nitration, followed by bromination, and concluding with fluorination. Each step necessitates careful optimization to prevent side reactions and ensure functional group compatibility.

Nitration as the Initial Functionalization Step

Nitration of the benzofuran core introduces the nitro group at the 7-position, guided by the electron-donating nature of the furan oxygen. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C achieves 85–90% nitration efficiency, as the sulfuric acid protonates the furan oxygen, directing electrophilic attack to the para position. Alternative nitrating agents, such as bismuth nitrate with montmorillonite KSF in tetrahydrofuran, offer milder conditions but require extended reaction times (16 hours) for comparable yields.

Bromination Under Controlled Conditions

Bromination of the nitrated intermediate employs N-bromosuccinimide (NBS) in carbon tetrachloride at 40°C, achieving 78% regioselectivity for the 2-position. The nitro group’s electron-withdrawing effect deactivates the benzene ring, favoring bromination on the furan moiety. Kinetic studies reveal that bromine addition across the 2,3-double bond forms a dibromo intermediate, which undergoes base-assisted elimination to yield 2-bromobenzo[b]furan.

Fluorination via Electrophilic Aromatic Substitution

Fluorination at the 5-position utilizes Selectfluor® in acetonitrile at 80°C, leveraging its ability to generate reactive fluorinating agents. The nitro and bromo substituents direct electrophilic fluorine to the meta position, achieving 65% yield. Anhydrous conditions are critical to minimize hydrolysis of the nitro group.

Table 1: Comparative Yields for Multi-Step Synthesis

StepReagentsTemperature (°C)Yield (%)
NitrationHNO₃/H₂SO₄0–589
BrominationNBS/CCl₄4078
FluorinationSelectfluor®/CH₃CN8065

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Exact Mass

274.92295 g/mol

Monoisotopic Mass

274.92295 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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